Cas no 75178-90-4 (5-(t-Boc-amino)-1-pentanol)

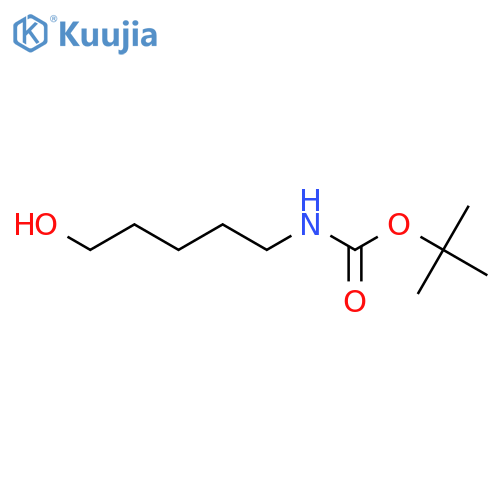

5-(t-Boc-amino)-1-pentanol structure

商品名:5-(t-Boc-amino)-1-pentanol

5-(t-Boc-amino)-1-pentanol 化学的及び物理的性質

名前と識別子

-

- 5-(boc-amino)-1-pentanol

- 5-(tert-Butoxycarbonylamino)-1-pentanol

- 5-(t-Boc-amino)-1-pentanol

- N-(5-Hydroxypentyl)Carbamic Acid Tert-Butyl Ester

- tert-Butyl (5-hydroxypentyl)carbamate

- tert-butyl N-(5-hydroxypentyl)carbamate

- N-Boc-5-aminopentanol

- 1-(tert-Butoxycarbonylamino)-5-pentanol

- 5-(Boc-amino)pentan-1-ol

- 5-(N-tert-Butoxycarbonyl)amino-1-pentanol

- 5-(tert-Butoxycarbonyl)amino-1-pentanol

- 5-[[(t-Butyloxy)carbonyl]amino]pentanol

- N-(tert-Butoxycarbonyl)-5-aminopentanol

- tert-Butyl 5-hydroxypentylcarbamate

- Carbamic acid, (5-hydroxypentyl)-, 1,1-dimethylethyl ester

- SMR000857078

- 5-(boc-amino)1-pentanol

- N-Boc-5-amino-1-pentanol

- MLS001332591

- MLS001332592

- DDGN

- 5-Aminopentan-1-ol, N-BOC protected

- A936821

- B2869

- HMS3372F17

- SCHEMBL133020

- BP-25477

- DTXSID20403473

- DDGNGFVNTZJMMZ-UHFFFAOYSA-N

- AS-43222

- NCGC00165992-01

- AKOS025214115

- 5-(Boc-amino)-1-pentanol, >=95.0% (GC)

- 5-hydroxypentylcarbamic acid tert-butyl ester

- CS-0097792

- 75178-90-4

- MFCD01862955

- HMS2231J07

- 5-(tert-butoxycarbonylamino)pentan-1-ol

- FT-0619692

- EN300-136041

- SY050264

- CHEMBL1376354

- DB-074951

-

- MDL: MFCD01862955

- インチ: 1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13)

- InChIKey: DDGNGFVNTZJMMZ-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

- BRN: 3603659

計算された属性

- せいみつぶんしりょう: 203.15200

- どういたいしつりょう: 203.152

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 7

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 58.6

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.00 g/mL at 20 °C(lit.)

- ふってん: 318.4°C at 760 mmHg

- フラッシュポイント: 華氏温度:228.2°f

摂氏度:109°c - 屈折率: n20/D 1.45

- すいようせい: Difficult to mix in water.

- PSA: 58.56000

- LogP: 2.06460

- かんど: Moisture Sensitive

- ようかいせい: まだ確定していません。

5-(t-Boc-amino)-1-pentanol セキュリティ情報

- 危害声明: Irritant

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S23-S24/25

- 福カードFコード:10-21

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:S24/25

5-(t-Boc-amino)-1-pentanol 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

5-(t-Boc-amino)-1-pentanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM219813-25g |

tert-Butyl (5-hydroxypentyl)carbamate |

75178-90-4 | 95% | 25g |

$*** | 2023-05-29 | |

| Enamine | EN300-136041-0.5g |

tert-butyl N-(5-hydroxypentyl)carbamate |

75178-90-4 | 95% | 0.5g |

$43.0 | 2023-02-15 | |

| Enamine | EN300-136041-1.0g |

tert-butyl N-(5-hydroxypentyl)carbamate |

75178-90-4 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-136041-25.0g |

tert-butyl N-(5-hydroxypentyl)carbamate |

75178-90-4 | 95% | 25.0g |

$677.0 | 2023-02-15 | |

| abcr | AB180399-25 g |

5-(Boc-amino)-1-pentanol, 96%; . |

75178-90-4 | 96% | 25g |

€564.80 | 2023-05-07 | |

| Enamine | EN300-136041-50.0g |

tert-butyl N-(5-hydroxypentyl)carbamate |

75178-90-4 | 95% | 50.0g |

$1253.0 | 2023-02-15 | |

| Key Organics Ltd | AS-43222-5G |

5-(boc-amino)-1-pentanol |

75178-90-4 | >95% | 5g |

£196.00 | 2025-02-08 | |

| TRC | B621025-5g |

5-(t-Boc-amino)-1-pentanol |

75178-90-4 | 5g |

$ 150.00 | 2023-04-18 | ||

| Enamine | EN300-136041-0.05g |

tert-butyl N-(5-hydroxypentyl)carbamate |

75178-90-4 | 95% | 0.05g |

$19.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168432-5g |

tert-Butyl (5-hydroxypentyl)carbamate |

75178-90-4 | 97% | 5g |

¥221.00 | 2024-07-28 |

5-(t-Boc-amino)-1-pentanol 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

75178-90-4 (5-(t-Boc-amino)-1-pentanol) 関連製品

- 167081-25-6(tert-butyl N-[cis-4-hydroxycyclohexyl]carbamate)

- 202925-92-6(tert-butyl N-(pent-4-en-1-yl)carbamate)

- 51857-17-1(NH2-C6-NH-Boc)

- 167216-30-0(Tert-Butyl (3-hydroxybutyl)carbamate)

- 111300-06-2(trans-4-(boc-amino)cyclohexanol)

- 156731-40-7(Tert-butyl but-3-EN-1-ylcarbamate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:75178-90-4)5-(t-Boc-amino)-1-pentanol

清らかである:99%/99%

はかる:25g/100g

価格 ($):292.0/1129.0